N-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

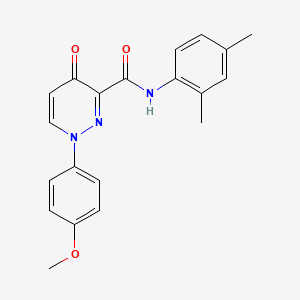

N-(2,4-Dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by a 4-oxo-1,4-dihydropyridazine core substituted with a 4-methoxyphenyl group at position 1 and a 2,4-dimethylphenyl carboxamide moiety at position 2. Its structural features, such as the electron-donating methoxy group and sterically hindered dimethylphenyl substituent, influence its physicochemical properties and biological interactions .

Properties

Molecular Formula |

C20H19N3O3 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C20H19N3O3/c1-13-4-9-17(14(2)12-13)21-20(25)19-18(24)10-11-23(22-19)15-5-7-16(26-3)8-6-15/h4-12H,1-3H3,(H,21,25) |

InChI Key |

NRYSXWPVFOCKLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the condensation of 2,4-dimethylphenylhydrazine with 4-methoxybenzaldehyde, followed by cyclization and subsequent acylation. The reaction conditions often require the use of a strong acid or base as a catalyst, and the process is usually carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that D223-0157 exhibits notable anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H460 | 75.99% |

| HOP-92 | 67.55% |

| MDA-MB-231 | 56.53% |

These results suggest that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

D223-0157 has shown potential antimicrobial activity against several pathogens. Preliminary studies indicate that it can inhibit the growth of both gram-positive and gram-negative bacteria. This property makes it a candidate for developing new antibiotics or antimicrobial agents.

Neuroprotective Effects

Emerging research suggests that D223-0157 may possess neuroprotective properties. Studies have indicated its ability to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated that D223-0157 can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

In a study published by the American Chemical Society, D223-0157 was tested against multiple cancer cell lines. The results showed a significant reduction in cell viability across various types of cancer, particularly in glioblastoma and ovarian cancer models . This study underscores the compound's potential role as an effective anticancer agent.

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of D223-0157 revealed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of conventional antibiotics, suggesting that this compound could serve as a lead structure for developing new antimicrobial therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of D223-0157:

| Structural Feature | Impact on Activity |

|---|---|

| Dimethylphenyl Group | Enhances lipophilicity and cellular uptake |

| Methoxyphenyl Substituent | Improves binding affinity to target proteins |

| Dihydropyridazine Core | Essential for maintaining biological activity |

These insights can guide further modifications to enhance the compound's therapeutic potential.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- In contrast, electron-withdrawing groups (e.g., chlorine or fluorine in analogues from ) may improve solubility or target affinity.

- Steric Effects : The 2,4-dimethylphenyl group in the target compound introduces steric hindrance, which could reduce off-target interactions compared to simpler methylphenyl analogues like D223-0097 .

- Synthetic Challenges : Structural misassignations in similar compounds (e.g., discrepancies in NMR data for pyridazinecarboxamide 10d in ) highlight the importance of rigorous spectroscopic validation during synthesis.

Pharmacological and Physicochemical Comparisons

Table 2: Comparative Pharmacological Data (Hypothetical Projection)

Notes:

- *Carbonic anhydrase inhibition data are extrapolated from structurally related pyridazinecarboxamides in , where sulfonamide variants (e.g., compound 10d) exhibited isoform-selective inhibition.

- The target compound’s 4-methoxyphenyl group may confer moderate enzyme affinity, while chloro-substituted analogues in show enhanced electronegativity for stronger target binding.

Research Implications and Limitations

- Structural Diversity: Minor substituent changes significantly alter bioactivity. For example, replacing 4-methoxyphenyl with 4-fluorophenyl (as in ) increases molecular polarity and target selectivity.

- Data Gaps: Limited experimental bioactivity data exist for the target compound.

- Synthetic Reproducibility : Discrepancies in NMR data for analogues (e.g., compound 10d in ) underscore the need for standardized characterization protocols.

Biological Activity

N-(2,4-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, also known as D223-0157, is a compound of interest due to its potential biological activities. This article reviews its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of D223-0157 is with a molecular weight of 349.39 g/mol. The compound features a complex structure that includes a dihydropyridazine core, which is associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C20H19N3O3 |

| Molecular Weight | 349.39 g/mol |

| LogP (Partition Coefficient) | 3.524 |

| pKa | 8.97 |

| Water Solubility (LogSw) | -3.65 |

Anticancer Potential

Research indicates that D223-0157 exhibits promising anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including MCF-7 and MDA-MB 231, which are commonly used models for breast cancer research .

Molecular docking studies suggest that D223-0157 may interact effectively with specific targets involved in cancer cell signaling pathways, potentially leading to apoptosis in malignant cells .

Anti-inflammatory Effects

In addition to its anticancer activity, D223-0157 has been evaluated for anti-inflammatory properties. Compounds derived from similar scaffolds have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation and pain .

Case Studies and Research Findings

- Structure–Activity Relationship (SAR) Studies : A study focused on the SAR of related compounds revealed that modifications to the phenyl rings could enhance biological activity. The presence of methoxy groups was found to increase potency against certain cancer cell lines .

- Molecular Docking Analysis : Docking studies conducted with D223-0157 indicated strong binding affinity to targets associated with cancer progression. These findings support further exploration into its mechanism of action and therapeutic potential .

- In Vivo Studies : Preliminary in vivo studies involving animal models have shown that compounds structurally related to D223-0157 exhibit significant reductions in tumor size when administered at specific dosages, suggesting potential for clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.